molecular formula C19H18N6S2 B2521058 bis(5-(methylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methane CAS No. 21776-82-9

bis(5-(methylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methane

Cat. No. B2521058
CAS RN: 21776-82-9
M. Wt: 394.52
InChI Key: DGBMQGUMYUOEDE-UHFFFAOYSA-N
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Description

The compound bis(5-(methylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methane is a derivative of triazole, a class of heterocyclic compounds featuring a five-membered ring of two carbon atoms and three nitrogen atoms. Triazole derivatives are known for their diverse applications, including their use as ligands in coordination chemistry and their potential biological activities .

Synthesis Analysis

The synthesis of triazole derivatives often involves the reaction of azoles with various aldehydes or formaldehyde to introduce different substituents on the triazole ring. For instance, bis(thiazol-5-yl)phenyl and bis(thiazol-5-yl)methanes were synthesized by reacting 2,4-disubstituted thiazoles with aromatic aldehydes or formaldehyde . Similarly, bis(pyrazol-1-yl)methanes with organogermyl and organosilyl groups were prepared by reacting bis(pyrazol-1-yl)methyllithium with triphenylgermanium bromide and organosilyl chloride . Although the specific synthesis of bis(5-(methylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methane is not detailed in the provided papers, these methods suggest possible synthetic routes that could be adapted for its preparation.

Molecular Structure Analysis

The molecular structure of triazole derivatives can be determined using techniques such as X-ray crystallography. For example, the crystal structure of a related compound, bis(3-chlorophenyl)-[5-methyl-1-(4-methylphenyl)-1,2,3-triazol-4-yl]-methanol, was elucidated using X-ray diffraction, revealing the molecular conformation and packing stabilized by intermolecular interactions . These structural analyses are crucial for understanding the properties and reactivity of the compounds.

Chemical Reactions Analysis

Triazole derivatives can participate in various chemical reactions, forming coordination compounds with metals. For instance, bis(3,5-dimethyl-1,2,4-triazol-1-yl)methane reacted with Group 6 metal carbonyls to produce chelating bidentate ligands with two endodentate nitrogen atoms in the complexes . Additionally, bis(pyrazol-1-yl)methanes reacted with W(CO)5(THF) to form heterobimetallic complexes . These reactions demonstrate the versatility of triazole derivatives as ligands in coordination chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives are influenced by their molecular structure and substituents. For example, the presence of methylthio groups could affect the compound's solubility, reactivity, and potential biological activity. The antimicrobial activity of some bis(thiazol-5-yl) derivatives against various bacteria and fungi suggests that triazole derivatives can be potent biological agents . The coordination compounds derived from triazole derivatives also exhibit unique spectroscopic characteristics, as seen in the IR, UV, and magnetic susceptibility data .

Scientific Research Applications

Coordination Polymers and Metal Complexes

A novel poly(triazol-1-yl)alkane ligand, resembling bis(5-(methylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methane, has been synthesized and shown to react with diphenyltin(IV) halides to yield novel diorganotin complexes. These complexes form linkage coordination polymers through coordination to the tin atom, demonstrating the ligand's ability to bridge metal centers, which is essential for creating polymers with potential applications in materials science (Tang et al., 2000).

Protective Group in Organic Synthesis

The compound has been utilized in organic synthesis, where a methylene moiety acts as a protecting group for azole units. This strategy is efficient for preparing 4-substituted-1,2,4-triazoles, showcasing the compound's utility in synthetic organic chemistry as a precursor for various functionalized triazoles (Díez-Barra et al., 1997).

Synthesis of Group 6 Metal Carbonyl Complexes

The compound has been involved in the synthesis and study of Group 6 metal carbonyl complexes, where it acts as a chelating bidentate ligand. These complexes exhibit interesting reactivity and could be significant for understanding the coordination chemistry of metal carbonyls and their potential applications in catalysis (Tang et al., 2002).

Recyclable Hydroamination Catalysts

Research has also explored the use of related bis(triazol-1-yl)alkanes in forming Rh(I) complexes anchored on glassy carbon electrodes. These complexes have shown catalytic activity for the intramolecular hydroamination of amines, indicating potential applications in sustainable and recyclable catalysis processes (Tregubov et al., 2013).

Mechanism of Action

The unique property of permanganate to exclusively yield sulfones might be due to its special oxidation mechanism, where the sulfur is not only acting as nucleophile, but concomitantly as electrophilic moiety .

Safety and Hazards

Bis(methylthio)methane is flammable and causes skin and eye irritation. It may also cause respiratory irritation .

Future Directions

Bis(methylthio)methane is a key component of white truffle aroma and is also reported to be an off-flavor in crustaceans such as prawn and sand lobster . This suggests potential applications in the food industry, particularly in flavor and aroma development .

properties

IUPAC Name

3-methylsulfanyl-5-[(5-methylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methyl]-4-phenyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N6S2/c1-26-18-22-20-16(24(18)14-9-5-3-6-10-14)13-17-21-23-19(27-2)25(17)15-11-7-4-8-12-15/h3-12H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGBMQGUMYUOEDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN=C(N1C2=CC=CC=C2)CC3=NN=C(N3C4=CC=CC=C4)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

bis(5-(methylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methane

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